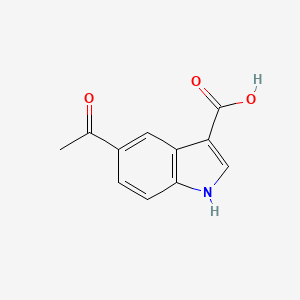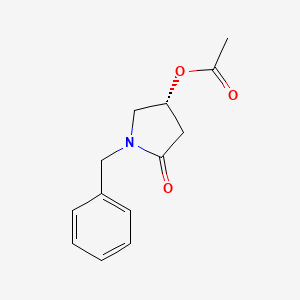
(3R)-1-Benzyl-5-oxopyrrolidin-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1-Benzyl-5-oxopyrrolidin-3-yl acetate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidinone ring substituted with a benzyl group and an acetate ester, making it a versatile intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-Benzyl-5-oxopyrrolidin-3-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidinone ring.
Benzylation: The pyrrolidinone ring is benzylated using benzyl bromide in the presence of a base such as sodium hydride.
Acetylation: The benzylated pyrrolidinone is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-1-Benzyl-5-oxopyrrolidin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3R)-1-Benzyl-5-oxopyrrolidin-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3R)-1-Benzyl-5-oxopyrrolidin-3-yl acetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist, depending on its structural modifications. The pathways involved include binding to active sites of enzymes or receptors, leading to altered biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds share a similar pyrrolidinone core but differ in their substituents.
5-Amino-pyrazoles: These compounds are also used as intermediates in organic synthesis and have similar biological activities.
Uniqueness
(3R)-1-Benzyl-5-oxopyrrolidin-3-yl acetate is unique due to its specific chiral configuration and the presence of both benzyl and acetate groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Propiedades
Número CAS |
192865-72-8 |
|---|---|
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
[(3R)-1-benzyl-5-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C13H15NO3/c1-10(15)17-12-7-13(16)14(9-12)8-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3/t12-/m1/s1 |
Clave InChI |
QEROPPYXWQNCJW-GFCCVEGCSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1CC(=O)N(C1)CC2=CC=CC=C2 |
SMILES canónico |
CC(=O)OC1CC(=O)N(C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)

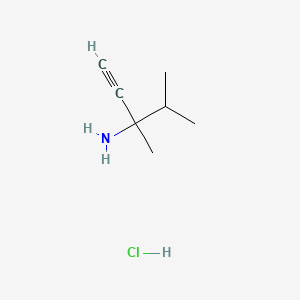
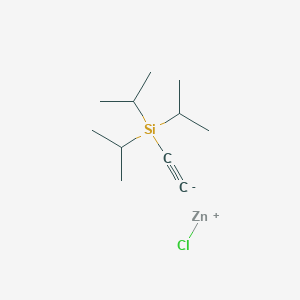

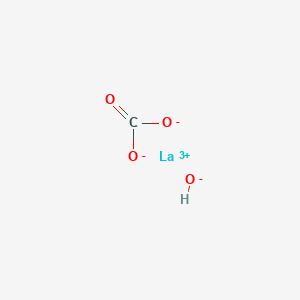
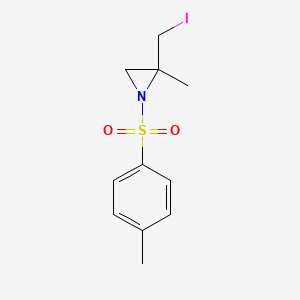

![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
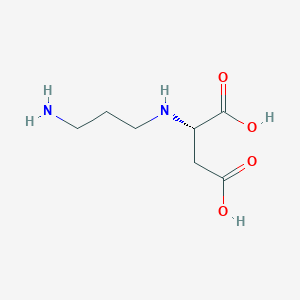
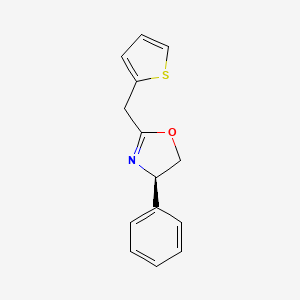
![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)
